molecular formula C10H13NO3 B2991866 2-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzamide CAS No. 2084064-91-3

2-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzamide

Cat. No.: B2991866
CAS No.: 2084064-91-3
M. Wt: 195.218
InChI Key: ATSKSNBYTZUJRU-ZETCQYMHSA-N
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Description

2-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzamide is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is known for its unique structure, which includes a benzamide core substituted with hydroxy groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzamide typically involves the reaction of 2-hydroxybenzoic acid with (2S)-1-hydroxypropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for temperature and pH control, along with continuous monitoring of reaction progress, ensures high efficiency and consistency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amide groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-N-[(2R)-1-hydroxypropan-2-yl]benzamide: Similar structure but with a different stereochemistry.

    2-hydroxy-N-[(2S)-1-hydroxybutan-2-yl]benzamide: Similar structure but with a longer alkyl chain.

    2-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzoate: Similar structure but with an ester group instead of an amide.

Uniqueness

2-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzamide is unique due to its specific stereochemistry and the presence of both hydroxy and amide functional groups.

Properties

IUPAC Name

2-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(6-12)11-10(14)8-4-2-3-5-9(8)13/h2-5,7,12-13H,6H2,1H3,(H,11,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSKSNBYTZUJRU-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NC(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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